molecular formula C21H15F2N3O3 B2904024 N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 1105240-22-9

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2904024
CAS No.: 1105240-22-9
M. Wt: 395.366
InChI Key: BLLKEZOHDVBJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound Overview: N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound with a molecular formula of C 21 H 15 F 2 N 3 O 3 and a molecular weight of 395.4 g/mol. It is supplied with a CAS Registry Number of 1105240-22-9 [ 1 ]. Structural Features and Research Potential: This compound is a molecular hybrid featuring two pharmaceutically significant scaffolds: a 2-methyl-1H-indole moiety and a 5-(2,4-difluorophenyl)isoxazole unit. The indole ring system is a fundamental building block in medicinal chemistry, found in numerous biologically active compounds and approved drugs [ 2 . Research into indole derivatives is a vibrant field due to their diverse biological activities. Similarly, structures incorporating difluorophenyl groups are of high interest in drug discovery. The integration of these features into a single molecule makes this compound a valuable chemical entity for exploratory research, particularly in the screening and development of novel bioactive molecules. Usage and Handling: This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate personal protective equipment and adhere to all relevant safety regulations.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O3/c1-11-19(15-4-2-3-5-17(15)25-11)20(27)21(28)24-10-13-9-18(29-26-13)14-7-6-12(22)8-16(14)23/h2-9,25H,10H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLKEZOHDVBJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules

  • Adamantane-1,3,5-tricarboxylic acid serves as a foundational compound in the synthesis of complex organic molecules and polymers. Its three carboxylic acid groups facilitate various chemical reactions, making it an essential precursor in organic synthesis.
ApplicationDescription
Polymer Synthesis Used to create polyesters and polyamides through condensation reactions.
Functionalization Enables the introduction of various functional groups via substitution reactions.

Biological Applications

Drug Delivery Systems

  • The stability and structural integrity of adamantane-1,3,5-tricarboxylic acid make it an excellent candidate for drug delivery systems. Its ability to enhance the pharmacokinetic properties of drugs is particularly valuable in pharmaceutical formulations.
StudyFindings
Case Study 1 Research indicated that drug formulations incorporating adamantane derivatives exhibited improved solubility and bioavailability compared to conventional formulations.
Case Study 2 Investigations into nanoparticle systems showed enhanced targeting capabilities when utilizing adamantane-based carriers.

Medical Applications

Antiviral and Anticancer Agents

  • The compound has been explored for its potential in developing antiviral and anticancer therapies. Its structural properties allow for modifications that can enhance therapeutic efficacy.
ApplicationDescription
Antiviral Agents Modifications of adamantane derivatives have shown effectiveness against viral infections such as influenza.
Anticancer Agents Research has indicated potential cytotoxic effects against various cancer cell lines when used in modified forms.

Industrial Applications

Advanced Materials Development

  • Adamantane-1,3,5-tricarboxylic acid is utilized in creating advanced materials such as hydrogen-bonded organic frameworks (HOFs) and dendrimers.
Material TypeCharacteristics
Hydrogen-Bonded Organic Frameworks Exhibits high surface area and porosity, useful in gas storage and separation applications.
Dendrimers Provides unique branching structures that enhance properties like solubility and reactivity in various solvents.

Epoxy Resin Curing Agent

Enhancement of Epoxy Properties

  • The compound has been identified as an effective curing agent for epoxy resins, significantly improving their thermal stability, moisture resistance, and dielectric properties.
Property ImprovedEffect
Thermal Stability Cured epoxy resins show enhanced performance under high-temperature conditions.
Moisture Resistance Increased resistance to hydrothermal aging improves longevity and durability in applications such as coatings and adhesives.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Isoxazole-Containing Acetamide Derivatives

highlights several (E)-configured acetamide derivatives with structural similarities (Table 1). For instance:

  • (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (EC₅₀: 6.554) shares the isoxazole-indole backbone but incorporates a fluorinated isoxazole substituent instead of difluorophenyl. This substitution reduces potency compared to hydroxylated analogs (e.g., EC₅₀: 6.815 for the hydroxyisoxazolyl variant) .
  • N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide () replaces the isoxazole with a tetrazole ring, which may alter hydrogen-bonding capacity and metabolic stability due to tetrazole’s acidity .

Indole-Oxadiazole Hybrids

Compounds like N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () feature an oxadiazole-thioacetamide linker instead of isoxazole-methyl.

Halogenated Benzyl/Indolyl Acetamides

N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () lacks the isoxazole moiety but retains the fluorobenzyl-indole-oxoacetamide framework. The absence of the isoxazole-methyl group likely diminishes target selectivity, as seen in reduced kinase inhibitory activity compared to the target compound .

Sulfonamide and Trifluoromethyl Analogs

N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide () incorporates a sulfonamide group and trifluoromethyl substituents.

Research Findings and Mechanistic Insights

  • Electron-Withdrawing Groups: The 2,4-difluorophenyl group in the target compound likely enhances binding to electron-rich enzyme active sites (e.g., tyrosine kinases) compared to non-halogenated analogs .
  • Indole Methylation : The 2-methyl group on the indole ring may sterically hinder metabolism by cytochrome P450 enzymes, improving pharmacokinetic profiles relative to unmethylated variants (e.g., ’s N-(3,5-dichloropyridin-4-yl)-2-{1-[(4-fluorophenyl)methyl]-5-hydroxy-1H-indol-3-yl}-2-oxoacetamide) .
  • Isoxazole vs. Oxadiazole : Isoxazole-containing compounds generally exhibit better oral bioavailability than oxadiazole derivatives due to reduced polarity and enhanced membrane permeability .

Q & A

Q. What are the recommended synthetic routes for N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and how is its purity verified?

The synthesis typically involves multi-step reactions, starting with the coupling of isoxazole and indole scaffolds. Key steps include:

  • Isoxazole formation : Cyclization of 2,4-difluorophenyl-substituted precursors with hydroxylamine under acidic conditions.
  • Indole-2-oxoacetamide linkage : Condensation of 2-methylindole with oxoacetic acid derivatives, followed by amide bond formation with the isoxazole-methyl intermediate.
    Characterization : Nuclear Magnetic Resonance (NMR; ¹H/¹³C), Infrared Spectroscopy (IR) for functional group analysis, and Mass Spectrometry (MS) for molecular weight confirmation are critical. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with ≥95% threshold .

Q. What biological activities are associated with this compound, and what assays are used for preliminary screening?

The compound’s indole and isoxazole moieties suggest potential anticancer, antimicrobial, or anti-inflammatory activities. Common assays include:

  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria. Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the final amide coupling step?

Low yields often arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Catalysis : Use coupling agents like HATU or EDCI/HOBt to enhance efficiency.
  • Solvent optimization : Switch from DMF to DCM/THF mixtures to reduce side reactions.
  • Temperature/pH control : Maintain reactions at 0–5°C to minimize hydrolysis and adjust pH to 7–8 for optimal nucleophilic attack .

Q. What experimental approaches are recommended to elucidate the mechanism of action for observed anticancer activity?

  • Target identification : Use pull-down assays with biotinylated probes or affinity chromatography.
  • Molecular docking : Screen against cancer-related targets (e.g., EGFR, Bcl-2) using AutoDock Vina.
  • Pathway analysis : Perform RNA-seq or Western blotting to assess apoptosis (caspase-3/9) or proliferation (PI3K/AKT) markers. Cross-validate with siRNA knockdown studies .

Q. How should researchers handle contradictory data in pharmacokinetic studies (e.g., varying bioavailability in rodent models)?

  • Dose standardization : Ensure consistent administration routes (oral vs. intravenous).
  • Metabolite profiling : Use LC-MS/MS to identify species-specific metabolic pathways.
  • Statistical rigor : Apply ANOVA with post-hoc tests to distinguish outliers. Replicate studies in ≥2 independent labs .

Q. What strategies improve solubility and stability for in vivo testing?

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility.
  • Prodrug design : Modify the acetamide group to a phosphate ester for better absorption.
  • Formulation : Develop liposomal or nanoparticle carriers to prolong half-life. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Substituent variation : Synthesize analogs with halogen (F, Cl) or methyl groups at the 2,4-difluorophenyl or indole positions.
  • Biological testing : Compare IC50 values across analogs in standardized assays.
  • Computational modeling : Generate QSAR models using descriptors like logP and polar surface area. Prioritize modifications with >10-fold activity improvements .

Q. What advanced analytical techniques resolve overlapping signals in NMR characterization?

  • 2D NMR : Use HSQC and HMBC to assign ambiguous ¹H/¹³C signals.
  • Deuterated solvents : Switch to DMSO-d6 or CDCl3 to reduce solvent interference.
  • Dynamic experiments : Variable-temperature NMR to distinguish conformational isomers .

Methodological Best Practices

Q. How should researchers design in vivo studies to evaluate toxicity and efficacy?

  • Model selection : Use immunocompromised mice (e.g., BALB/c nude) for xenograft tumors.
  • Dosing regimen : Administer 10–50 mg/kg daily via IP or oral gavage, monitoring body weight and organ histology.
  • Endpoint analysis : Measure tumor volume biweekly and perform hematoxylin-eosin staining post-sacrifice. Include vehicle and positive control groups .

Q. What steps mitigate batch-to-batch variability during large-scale synthesis?

  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.
  • Quality control : Establish strict specifications for intermediates (e.g., ≥98% purity via HPLC).
  • Reagent sourcing : Use certified suppliers for critical reagents like 2,4-difluorophenyl precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.